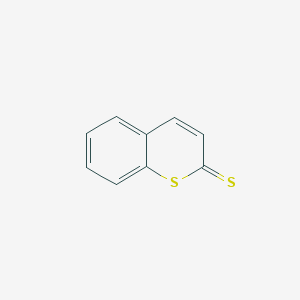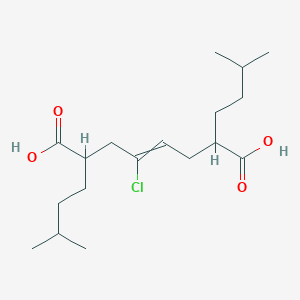
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is a chemical compound with the molecular formula C18H33ClO4 It is known for its unique structure, which includes a chloro group and two 3-methylbutyl groups attached to an oct-4-enedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oct-4-enedioic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Methylbutyl Groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Unique due to its specific substitution pattern and functional groups.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Similar in having a chloro group and multiple substituents but differs in the overall structure and functional groups.
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Similar backbone but with amino groups instead of the original functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
1577-16-8 |
|---|---|
Molecular Formula |
C18H31ClO4 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid |
InChI |
InChI=1S/C18H31ClO4/c1-12(2)5-7-14(17(20)21)9-10-16(19)11-15(18(22)23)8-6-13(3)4/h10,12-15H,5-9,11H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
HCMLYWBFIIAMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CC=C(CC(CCC(C)C)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


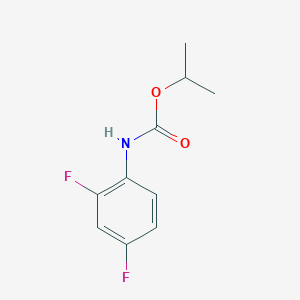

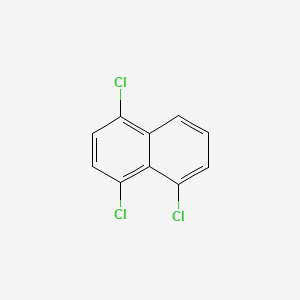
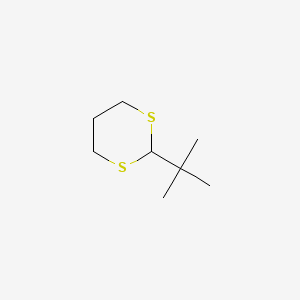
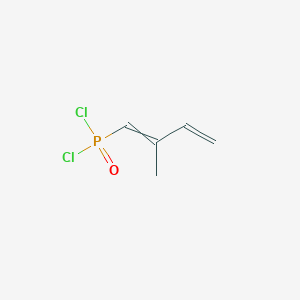
![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
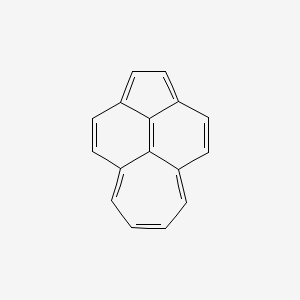
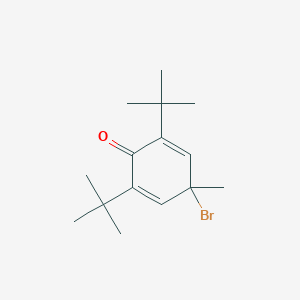

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
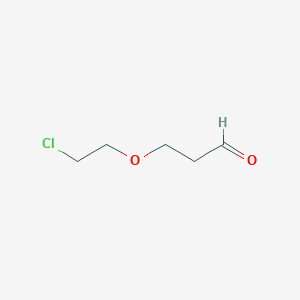
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
